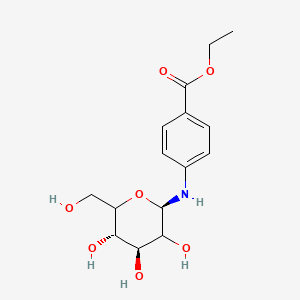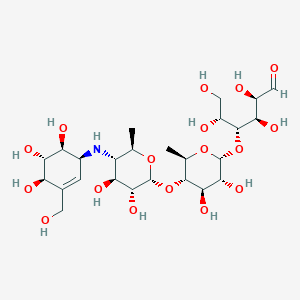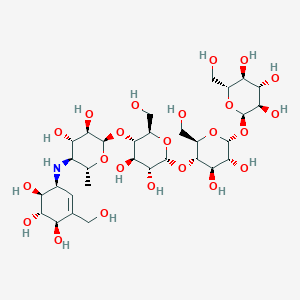
Benzocaine N-|A-D-Glucoside
Übersicht
Beschreibung
Benzocaine N-Glucoside, also known as N-Glucoanesthesin, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 . It is used in the field of neurology and pain and inflammation research .
Synthesis Analysis
Benzocaine is a precursor for promising derivatives. Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Molecular Structure Analysis
Benzocaine N-β-D-Glucoside contains a total of 45 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amine, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 aliphatic ether .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis
The structural polymorphism (forms I, II, III) of benzocaine influences its solubility, apparent solubility, and chemical stability, which are vital parameters for preformulation and formulation work . The differences in solubility, dissolution, and permeability through artificial biological membranes resulting from the polymorphic forms of benzocaine were established .Wissenschaftliche Forschungsanwendungen
Local Buccal Anesthesia
A study by Maffei et al. (2004) focused on the development of bi-layered tablets containing benzocaine for local buccal administration. The tablets were designed for controlled and prolonged release of the drug towards the mucosa, specifically for stomatological procedures and treating oral mucositis pain from chemotherapy (Maffei et al., 2004).
Methemoglobinemia Risk
Benzocaine has been associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. Kuschner et al. (2000) reported a case of benzocaine-associated methemoglobinemia in a healthy research participant, highlighting the importance of informed consent regarding this risk (Kuschner et al., 2000).
Solvent and Permittivity Dependence
Warnke et al. (2015) studied the solvent and permittivity dependence of benzocaine, finding that it adopts at least two distinct structural forms in the gas phase, influenced by the properties of the solvent used in the electrospray ionization process (Warnke et al., 2015).
Water Solubility Enhancement
Volkova and Talanova (2018) synthesized Ethyl ester of p-(N-α-D-glucopyranoside)aminobenzoic acid by condensing benzocaine with glucose, enhancing its solubility in water. This modification led to decreased lipophilicity and increased solubility, potentially enhancing its biological activity (Volkova & Talanova, 2018).
Pharmacokinetics and Toxicology
Research has also been conducted on the pharmacokinetics and toxicology of benzocaine. For instance, Taleb et al. (2013) discussed benzocaine-induced methemoglobinemia, its causes, presentation, and management (Taleb et al., 2013).
Micro/Nanoparticle Encapsulation
Grillo et al. (2009) developed and validated an analytical methodology for evaluating benzocaine content in micro and nanoparticles. The encapsulation efficiency of benzocaine in these particles was studied, highlighting its potential for controlled drug delivery systems (Grillo et al., 2009).
Pediatric Exposures
Vohra et al. (2017) conducted a retrospective study on pediatric exposures to topical benzocaine preparations, emphasizing the need for careful use and monitoring due to the risk of methemoglobinemia in children (Vohra et al., 2017).
Wirkmechanismus
Target of Action
Benzocaine N-β-D-Glucoside is a derivative of Benzocaine, which is a local anesthetic used in the management of pain control . It belongs to the ester local anesthetic class of medications . The primary targets of Benzocaine are the sodium channels in nerve cells .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The biochemical pathways affected by Benzocaine involve the transmission of impulses along nerve fibers and at nerve endings . Electrophilic and nucleophilic reactions of Benzocaine are common procedures to construct a library of Benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Pharmacokinetics
Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide . 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .
Result of Action
The result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes and insect bites or minor skin irritations . It is commonly used for local anesthesia in many over-the-counter products .
Action Environment
The action, efficacy, and stability of Benzocaine N-β-D-Glucoside can be influenced by various environmental factors. It is recommended to store Benzocaine N-β-D-Glucoside at a temperature of 2-8°C .
Safety and Hazards
The safety data sheet for Benzocaine N-Glucoside advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The development of the next generation of drugs that can selectively target one of the nine types of voltage-gated sodium channel expressed in the body requires a much better understanding of how current channel blockers work . This understanding can help uncover ways to selectively target different human channels .
Eigenschaften
IUPAC Name |
ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAPVFREJJKCA-OONHEIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747088 | |
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzocaine-N-Beta-D-Glucoside | |
CAS RN |
28315-50-6 | |
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











